

Revatropate: A Technical Whitepaper on its Potential as a Selective Antimuscarinic Therapeutic Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Revatropate**

Cat. No.: **B1680566**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on publicly available scientific literature. Detailed quantitative data on binding affinities and specific in-vitro experimental protocols for **revatropate** are not readily available in the public domain.

Introduction

Revatropate (also known as UK-112166) is a novel antimuscarinic agent that has been investigated for its therapeutic potential in conditions characterized by smooth muscle dysfunction. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), **revatropate** exhibits a notable selectivity profile that distinguishes it from non-selective agents. This selectivity may offer a superior therapeutic window by minimizing mechanism-based side effects. This whitepaper will delve into the known pharmacological properties of **revatropate**, its mechanism of action, and its potential clinical applications based on available preclinical and clinical data.

Mechanism of Action and Selectivity

Revatropate functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine. Its therapeutic potential stems from its selectivity for M1 and M3 receptor subtypes over the M2 subtype.^{[1][2]}

The differential effects of **revatropate** on muscarinic receptor subtypes are crucial to its pharmacological profile:

- M1 and M3 Receptor Antagonism: M1 receptors are prevalent in parasympathetic ganglia, and their blockade can reduce cholinergic neurotransmission. M3 receptors are primarily located on smooth muscle cells and glandular tissue, where their antagonism leads to smooth muscle relaxation and reduced secretions. The inhibitory action of **revatropate** on these receptors is the basis for its potential utility in respiratory and gastrointestinal disorders.[\[1\]](#)[\[2\]](#)
- M2 Receptor Sparing: M2 receptors are found on the heart, where they mediate a decrease in heart rate, and importantly, as presynaptic autoreceptors on cholinergic nerve terminals. Inhibition of these M2 autoreceptors by non-selective antagonists can lead to an undesirable increase in acetylcholine release, potentially counteracting the therapeutic effect and exacerbating certain conditions. **Revatropate**'s relative sparing of M2 receptors is a key advantage, as it avoids this feedback potentiation of cholinergic responses.

Preclinical and Clinical Data

While detailed quantitative data from preclinical studies are scarce in the public literature, the available information provides a qualitative understanding of **revatropate**'s pharmacological profile.

Receptor Selectivity Profile

The primary literature suggests a significant selectivity of **revatropate** for M1 and M3 receptors over the M2 subtype.

Receptor Subtype	Effect of Revatropate	Reported Selectivity
M1 Muscarinic Receptor	Antagonist	High Affinity
M2 Muscarinic Receptor	Low Affinity Antagonist	~50-fold lower affinity compared to M1/M3
M3 Muscarinic Receptor	Antagonist	High Affinity

Table 1: Qualitative summary of **revatropate**'s muscarinic receptor selectivity profile.

In-Vivo Studies and Clinical Investigations

Respiratory Disorders: Early clinical studies in patients with Chronic Obstructive Airway Disease (COPD) indicated that inhaled **revatropate** was an effective and well-tolerated bronchodilator.^[3] Its M3 antagonism on airway smooth muscle leads to bronchodilation, while its M2-sparing property prevents the paradoxical bronchoconstriction that can be seen with non-selective antagonists.

A study on horses with heaves (recurrent airway obstruction), a condition analogous to human asthma, demonstrated that inhaled **revatropate** is a safe and effective bronchodilator.

Urinary and Gastrointestinal Disorders: **Revatropate** has also been studied for the treatment of urge urinary incontinence and functional bowel disorders, where M3 receptor-mediated smooth muscle contraction plays a significant role in the pathophysiology.

Experimental Protocols

Detailed in-vitro experimental protocols for determining the binding affinities and functional activity of **revatropate** are not available in the peer-reviewed literature accessed. However, the following outlines the general methodologies that would be employed in such studies and a summary of a clinical experimental design.

General In-Vitro Pharmacology Protocols (Hypothetical)

Radioligand Binding Assays:

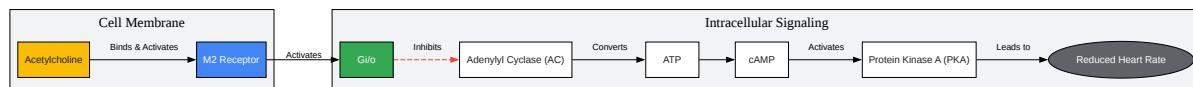
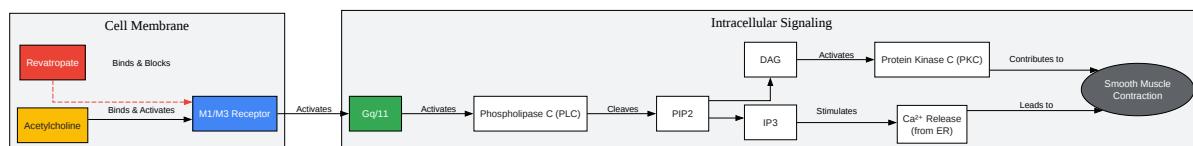
- Objective: To determine the binding affinity (K_i) of **revatropate** for M1, M2, and M3 muscarinic receptor subtypes.
- Methodology:
 - Prepare cell membrane homogenates from cell lines stably expressing human recombinant M1, M2, or M3 receptors.
 - Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [3 H]-pirenzepine for M1, [3 H]-AF-DX 384 for M2, [3 H]-4-DAMP for M3).

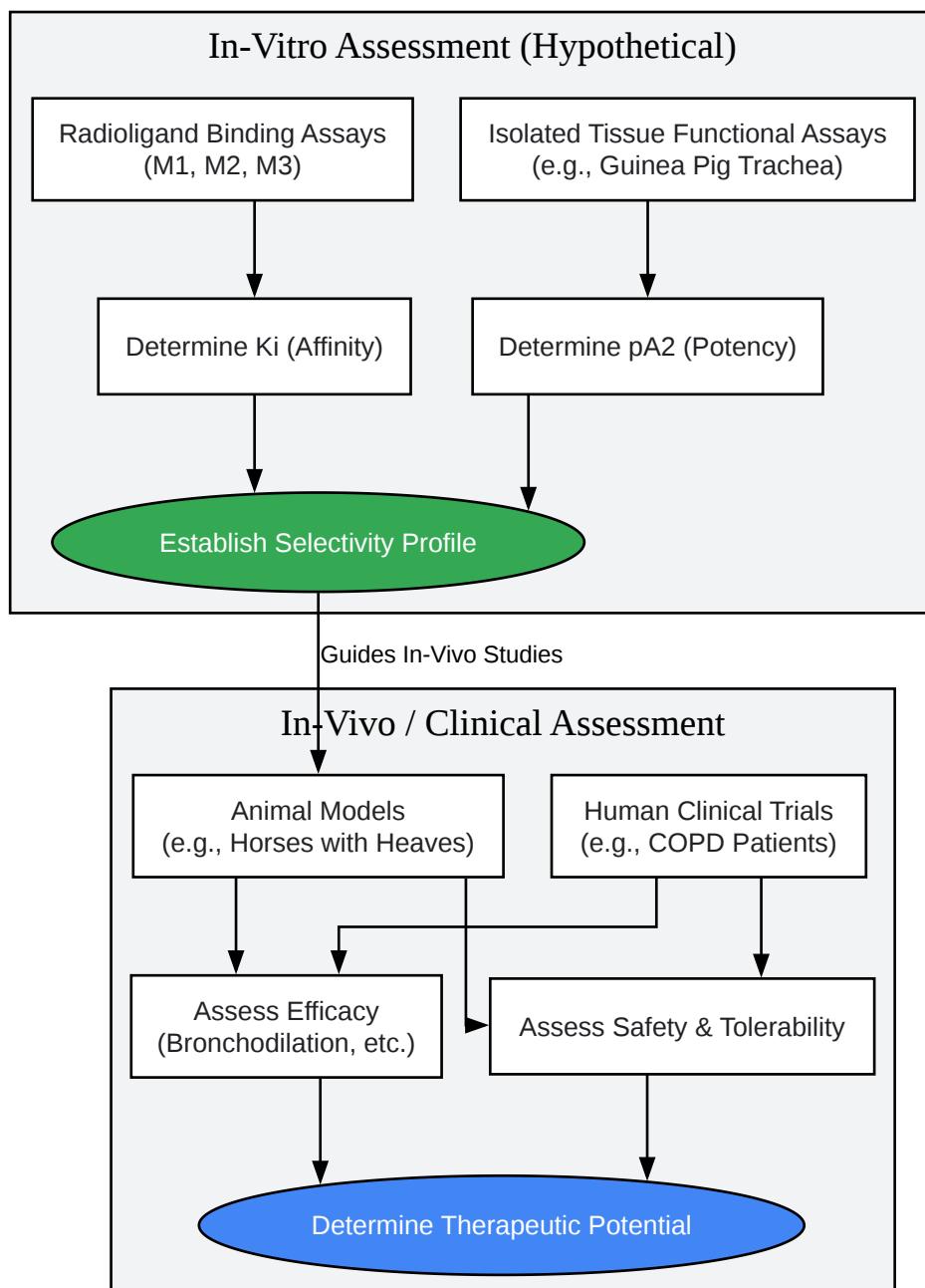
- Perform competition binding experiments by adding increasing concentrations of unlabeled **revatropate**.
- Measure the displacement of the radioligand at equilibrium.
- Calculate the IC50 value for **revatropate** at each receptor and convert it to a Ki value using the Cheng-Prusoff equation.

In-Vitro Functional Assays:

- Objective: To determine the functional antagonist potency (pA2 or IC50) of **revatropate** at M1, M2, and M3 receptors.
- Methodology (example for M3):
 - Use isolated tissue preparations known to express specific muscarinic receptor subtypes (e.g., guinea pig trachea or ileum for M3).
 - Mount the tissues in an organ bath containing a physiological salt solution and measure isometric contractions.
 - Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).
 - Repeat the agonist concentration-response curve in the presence of increasing concentrations of **revatropate**.
 - Determine the Schild plot to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Clinical Study Protocol in Horses with Heaves



The following is a summary of the experimental design from the study by McGorum et al. (2012):


- Study Design: A blinded, controlled, dose-escalation, and crossover study.

- Subjects: Six horses with a history of heaves.
- Protocol 1 (Dose Escalation):
 - Treatments: Inhaled **revatropate** (1, 2, and 7 mg), inhaled saline (negative control), and inhaled ipratropium bromide (0.3, 0.7, and 2 mg; positive control).
 - Assessments: Airway function, gastrointestinal sound score, and iris function were monitored.
- Protocol 2 (Duration of Action):
 - Treatments: Inhaled **revatropate** (1 mg), ipratropium (0.3 mg), and saline.
 - Assessments: Indices of airway function and clinical scores of breathing effort were monitored over 24 hours.

Signaling Pathways

The therapeutic effects of **revatropate** are mediated by its blockade of specific G-protein coupled receptor (GPCR) signaling pathways initiated by acetylcholine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological targets for therapeutic interventions in COPD: clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revatropate: A Technical Whitepaper on its Potential as a Selective Antimuscarinic Therapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680566#revatropate-s-potential-as-a-therapeutic-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com